
1-Methyltetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyltetracene is an organic compound belonging to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings this compound is characterized by the presence of a methyl group attached to the tetracene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyltetracene can be synthesized through several methods. One common approach involves the alkylation of tetracene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyltetracene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound. Typical reagents include nitric acid for nitration and bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Tetracenequinones.
Reduction: Dihydro-1-Methyltetracene.
Substitution: Brominated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyltetracene has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Wirkmechanismus
The mechanism of action of 1-Methyltetracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, this compound can generate reactive oxygen species (ROS) upon oxidation, leading to cellular damage and apoptosis. These mechanisms contribute to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Tetracene: The parent compound without the methyl group.
Pentacene: An extended version with five fused benzene rings.
Anthracene: A smaller analogue with three fused benzene rings.
Uniqueness of 1-Methyltetracene: this compound is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its non-methylated counterparts.
Eigenschaften
CAS-Nummer |
40476-21-9 |
|---|---|
Molekularformel |
C19H14 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
1-methyltetracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-16-11-17-9-14-6-2-3-7-15(14)10-18(17)12-19(13)16/h2-12H,1H3 |
InChI-Schlüssel |
KHHZWSJXOZYVQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


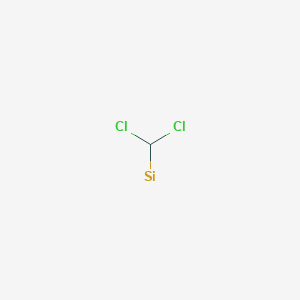
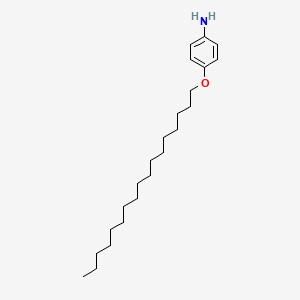

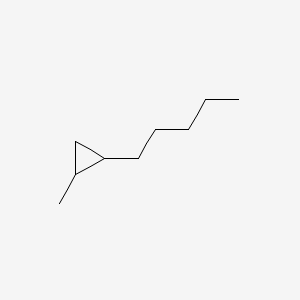
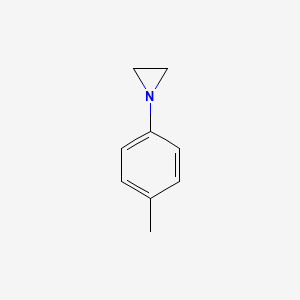
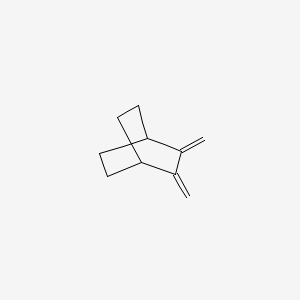
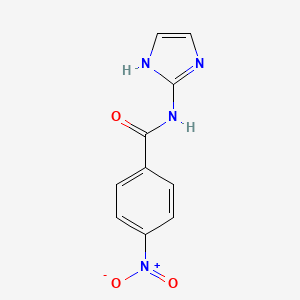
![2-{4-(1-Methylsilolan-1-yl)-1-[(oxiran-2-yl)methoxy]but-3-en-1-yl}furan](/img/structure/B14665971.png)

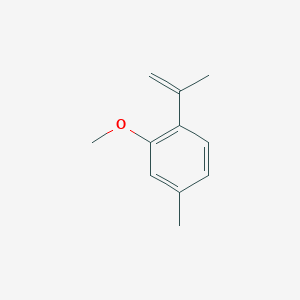
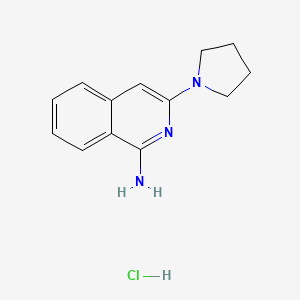

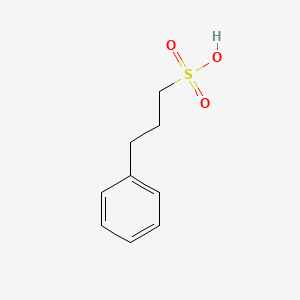
![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)
